2-tert-Butyl-3-(2,2-dimethylpropyl)cycloprop-2-en-1-one
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Overview
Description
2-tert-Butyl-3-(2,2-dimethylpropyl)cycloprop-2-en-1-one is an organic compound characterized by a cyclopropene ring substituted with a tert-butyl group and a 2,2-dimethylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-3-(2,2-dimethylpropyl)cycloprop-2-en-1-one typically involves the cyclopropanation of an appropriate precursor. One common method is the reaction of tert-butylacetylene with 2,2-dimethylpropylidene carbene under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as rhodium or copper to facilitate the formation of the cyclopropene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-tert-Butyl-3-(2,2-dimethylpropyl)cycloprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclopropene ring to a cyclopropane ring.
Substitution: The tert-butyl and 2,2-dimethylpropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclopropane derivatives.
Substitution: Formation of various substituted cyclopropene derivatives.
Scientific Research Applications
2-tert-Butyl-3-(2,2-dimethylpropyl)cycloprop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-tert-Butyl-3-(2,2-dimethylpropyl)cycloprop-2-en-1-one involves its interaction with specific molecular targets. The compound’s cyclopropene ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with enzymes, receptors, or other biomolecules. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyl-3-(2,2-dimethylpropyl)cyclopropane: Similar structure but with a cyclopropane ring instead of a cyclopropene ring.
2-tert-Butyl-3-(2,2-dimethylpropyl)cycloprop-2-en-1-ol: Similar structure with a hydroxyl group instead of a ketone group.
Uniqueness
2-tert-Butyl-3-(2,2-dimethylpropyl)cycloprop-2-en-1-one is unique due to its cyclopropene ring, which imparts distinct reactivity and stability compared to its cyclopropane analogs. The presence of the tert-butyl and 2,2-dimethylpropyl groups also contributes to its steric and electronic properties, making it a valuable compound for various applications.
Properties
CAS No. |
61255-47-8 |
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Molecular Formula |
C12H20O |
Molecular Weight |
180.29 g/mol |
IUPAC Name |
2-tert-butyl-3-(2,2-dimethylpropyl)cycloprop-2-en-1-one |
InChI |
InChI=1S/C12H20O/c1-11(2,3)7-8-9(10(8)13)12(4,5)6/h7H2,1-6H3 |
InChI Key |
ROMHJWNKBITULN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC1=C(C1=O)C(C)(C)C |
Origin of Product |
United States |
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